N-[4-(2-bromobutanoyl)phenyl]acetamide
Description
N-[4-(2-Bromobutanoyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the para position with a 2-bromobutanoyl group. The molecule comprises two key functional groups:
Properties
IUPAC Name |
N-[4-(2-bromobutanoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)9-4-6-10(7-5-9)14-8(2)15/h4-7,11H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUIKXCSRNPPMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)NC(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310320-05-8 | |
| Record name | N-[4-(2-bromobutanoyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-bromobutanoyl)phenyl]acetamide typically involves the acylation of 4-aminophenylacetic acid with 2-bromobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-bromobutanoyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the butanoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration reactions.
Major Products
Substitution: Formation of N-[4-(2-substituted-butanoyl)phenyl]acetamide derivatives.
Reduction: Formation of N-[4-(2-hydroxybutanoyl)phenyl]acetamide.
Oxidation: Formation of nitro or sulfonated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry Applications
N-[4-(2-bromobutanoyl)phenyl]acetamide has been identified as a potential therapeutic agent due to its ability to interact with specific biological targets. Its applications include:
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various organic reactions, including acylation and bromination processes. The compound serves as a precursor for creating other derivatives that may enhance biological activity or alter pharmacokinetic properties.
Table 1: Synthesis Pathways
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
- Diabetes Treatment : In a study focused on GPR43 modulation, compounds similar to this compound demonstrated the ability to lower blood glucose levels in diabetic models, suggesting a pathway for developing new diabetes medications .
- Antimicrobial Efficacy : A comparative study on thiazolidinone derivatives indicated that modifications similar to those found in this compound resulted in significant antibacterial activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing drug efficacy .
Mechanism of Action
The mechanism of action of N-[4-(2-bromobutanoyl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromobutanoyl and acetamide groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of N-[4-(2-Bromobutanoyl)phenyl]acetamide and Analogs
Key Observations:
- Substituent Effects: The 2-bromobutanoyl group in the target compound introduces a flexible aliphatic chain with bromine, which may enhance lipophilicity and modulate electronic properties compared to simpler bromoaryl analogs like N-(4-bromophenyl)acetamide . Chalcone derivatives (e.g., Compound 6) exhibit conjugated systems that likely enhance antinociceptive activity through interactions with pain-related receptors or enzymes . Sulfonamide-containing analogs (e.g., Compound 35) leverage the sulfonyl group’s electron-withdrawing nature, improving binding to targets like sodium channels or inflammatory mediators .
Crystallographic Data :
Pharmacological Activity Comparisons
Analgesic and Anti-Inflammatory Potential:
- Sulfonamide Derivatives : Compound 35 demonstrated analgesic activity comparable to paracetamol, likely via inhibition of cyclooxygenase (COX) or sodium channels .
- Chalcone Derivatives : Compound 6 showed 32–34-fold higher potency than aspirin in writhing tests, with efficacy in formalin and capsaicin models, suggesting multimodal mechanisms (e.g., TRPV1 antagonism) .
- Brominated Acetamides: While N-(4-bromophenyl)acetamide lacks reported activity, bromine’s electronegativity and steric effects in the target compound may enhance target binding compared to non-halogenated analogs.
Antimicrobial and Structural Activity:
- N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () and related triazole derivatives highlight the role of bromine and heterocycles in antimicrobial applications, though this remains unexplored for the target compound .
Biological Activity
N-[4-(2-bromobutanoyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a phenyl ring substituted with a bromobutanoyl group and an acetamide functional group. The presence of halogen atoms and the acetamide moiety are significant for its biological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. The mechanism of action is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential biosynthetic pathways.
- In Vitro Studies : The compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant bactericidal activity, particularly against Gram-positive bacteria, which is consistent with findings for other chloroacetamides .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | High |
| Escherichia coli | 64 µg/mL | Moderate |
| Candida albicans | 128 µg/mL | Low |
Anticancer Activity
The anticancer potential of this compound has also been investigated. It has shown promising results against various cancer cell lines, particularly breast cancer cells (MCF7).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . Molecular docking studies suggest that it interacts effectively with estrogen receptors, which may explain its anticancer efficacy.
| Cancer Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF7 (Breast Cancer) | 10 µM | High |
| HeLa (Cervical Cancer) | 25 µM | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the positioning and nature of substituents on the phenyl ring. Studies indicate that electron-withdrawing groups enhance antimicrobial activity, while modifications at the para position are often more favorable for anticancer effects .
Key Findings from SAR Studies
- Electron-Withdrawing Groups : Compounds with halogen substitutions at the para position demonstrate increased lipophilicity, facilitating membrane penetration.
- Substituent Positioning : Variations in substituent positions significantly alter activity profiles against different pathogens .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of chloroacetamides revealed that compounds with similar structures to this compound showed high effectiveness against MRSA strains, emphasizing the potential for developing new antibiotics .
- Cancer Cell Inhibition : In a comparative analysis, this compound was found to be more effective than traditional chemotherapeutics in inhibiting MCF7 cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(2-bromobutanoyl)phenyl]acetamide, and how do reaction conditions influence yield?
- Methodology : Two primary routes are documented:
- (i) Bromination of 4-acetamidophenacyl derivatives using HBr in acetic acid under anhydrous conditions, achieving ~90% yield. Key factors include maintaining temperatures below 5°C to control exothermic reactions and using stoichiometric excess of brominating agents to minimize byproducts .
- (ii) Coupling 4-aminophenylacetamide with 2-bromobutanoyl chloride in tetrahydrofuran (THF) with triethylamine as a base. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?
- Methodology :
- High-resolution NMR (1H, 13C) : Identifies functional groups (e.g., acetamide NH at δ 10.2 ppm, bromobutanoyl carbonyl at δ 172.1 ppm).
- X-ray crystallography : Single-crystal studies reveal bond angles (e.g., C-Br bond length: 1.91 Å) and dihedral angles (85.3° between acetamide and bromobutanoyl planes), critical for confirming stereochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at 299.0432 Da with ±0.001 Da accuracy) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of structurally related acetamide derivatives?
- Methodology :
- Assay standardization : Use fixed protocols for IC50 determination (e.g., COX-2 inhibition vs. thermal nociception in murine models) with internal controls like paracetamol.
- Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities (e.g., unreacted 4-aminophenylacetamide) may skew activity .
- Solvent controls : Compare dimethyl sulfoxide (DMSO) and saline solubility to rule out solvent-induced artifacts in cell-based assays .
Q. What computational strategies predict the physicochemical properties of this compound derivatives for drug design?
- Methodology :
- LogD and pKa calculations : Tools like JChem predict logD (1.8 for parent compound) and acid dissociation constants (pKa ~13.7), guiding modifications for improved bioavailability .
- Density functional theory (DFT) : Models electron-withdrawing effects of substituents (e.g., trifluoromethoxy groups reduce oxidative metabolism by cytochrome P450) .
Q. How can crystallographic data address contradictions in reported synthetic yields of this compound?
- Methodology :
- Polymorph screening : X-ray diffraction identifies crystal packing variations (e.g., monoclinic vs. orthorhombic forms) that may affect solubility and reaction efficiency.
- Reaction monitoring : In-situ IR spectroscopy tracks bromination progress, correlating intermediate stability with final yield .
Safety and Handling
Q. What protocols ensure safe handling and storage of this compound during experiments?
- Methodology :
- Storage : Amber vials under argon at -20°C to prevent photodegradation and hydrolysis. Thermal gravimetric analysis (TGA) confirms stability up to 150°C .
- Decomposition mitigation : Avoid alkaline conditions (pH >8.0) to prevent bromobutanoyl moiety hydrolysis. Use acetonitrile with 0.1% formic acid for stock solutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
